4-benzylpyridin-2(1H)-one
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-benzyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) |
InChI Key |
XWMVQJYBQLXEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyridin-2-one with Benzyl Halides
This classical method involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) by the nitrogen or carbon nucleophile on the pyridin-2-one ring under basic conditions.
- Reaction conditions: Typically, the pyridin-2-one is treated with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
- Temperature and time: Reflux or elevated temperatures for several hours (4–12 hours) to drive the reaction to completion.
- Purification: The crude product is purified by column chromatography or recrystallization.
- Straightforward and uses commercially available reagents.
- Moderate to good yields can be obtained with optimized conditions.
- Possible N- versus C-alkylation regioselectivity issues.
- Side reactions such as over-alkylation or polymerization may occur.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches employ palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to install the benzyl group onto a pre-functionalized pyridin-2-one.
- Typical procedure: A halogenated pyridin-2-one derivative (e.g., 4-halopyridin-2-one) is reacted with benzylboronic acid or benzyl amine derivatives under Pd catalysis.
- Catalysts: Pd(PPh3)4, Pd2(dba)3 with appropriate ligands.
- Bases: Potassium carbonate, cesium carbonate, or sodium tert-butoxide.
- Solvents: Toluene, dioxane, or DMF.
- Temperature: 80–110 °C for several hours.
- Purification: Chromatographic techniques to isolate pure 4-benzylpyridin-2(1H)-one.
- High regioselectivity and functional group tolerance.
- Enables synthesis of complex derivatives.
- Use of expensive palladium catalysts.
- Requires inert atmosphere and careful control of reaction parameters.
Representative Synthetic Data and Conditions
| Method | Starting Material | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct alkylation | Pyridin-2-one + benzyl bromide | K2CO3 or NaH | DMF or DMSO | 80–120 | 4–12 | 60–75 | Possible regioselectivity challenges |
| Pd-catalyzed cross-coupling | 4-halopyridin-2-one + benzylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/dioxane | 90–110 | 6–10 | 70–85 | High regioselectivity, expensive catalyst |
Research Findings and Optimization Insights
- Regioselectivity: Studies indicate that palladium-catalyzed methods provide superior regioselectivity for substitution at the 4-position compared to direct alkylation, which may afford mixtures of N- and C-alkylated products.
- Reaction efficiency: Optimizing solvent, base, and temperature significantly improves yields. For example, polar aprotic solvents favor nucleophilic substitution, while non-polar solvents are preferred for Pd-catalyzed reactions.
- Catalyst loading: Lower catalyst loadings (1–5 mol%) are sufficient for high yields in Pd-catalyzed methods, reducing costs.
- Purification: Column chromatography remains the standard for isolation of pure this compound, with recrystallization used for final product refinement.
Summary Table of Preparation Methods
| Aspect | Direct Alkylation | Pd-Catalyzed Cross-Coupling |
|---|---|---|
| Starting materials | Pyridin-2-one, benzyl halide | 4-halopyridin-2-one, benzylboronic acid |
| Catalyst | None or base only | Pd(PPh3)4 or Pd2(dba)3 with ligands |
| Reaction conditions | Base, polar aprotic solvent, reflux | Pd catalyst, base, inert atmosphere |
| Yield range | 60–75% | 70–85% |
| Regioselectivity | Moderate, potential side products | High, selective for 4-position |
| Cost | Low to moderate | Higher due to Pd catalyst |
| Scalability | Good for small to medium scale | Suitable for complex molecules, scalable |
Additional Notes
- Some patents and literature describe alternative synthetic routes involving hydrazine reduction and other heterocyclic intermediates for related pyridine derivatives, but these are less common for direct synthesis of this compound.
- The choice of method depends on the desired scale, purity, and downstream application of the compound.
- The compound’s significance in medicinal chemistry, particularly as a scaffold for antiviral agents, motivates ongoing optimization of these synthetic methods.
Chemical Reactions Analysis
Oxidation Reactions
4-Benzylpyridin-2(1H)-one undergoes oxidation primarily at the pyridine nitrogen to form N-oxides. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C to RT, 4h | This compound N-oxide | 85–92% |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C, 6h | N-Oxide derivative | 70–78% |
The N-oxide formation enhances the compound's solubility and reactivity in subsequent transformations, such as nucleophilic substitutions or coordination chemistry .
Reduction Reactions
Reduction of the carbonyl group or the aromatic ring is achievable under controlled conditions:
Carbonyl Reduction
Ring Hydrogenation
Catalytic hydrogenation (H₂, Pd/C, EtOH, 50°C, 12h) reduces the pyridinone ring to a piperidinone, yielding 4-benzylpiperidin-2-one (90–95% yield) . This product is a precursor to neuropharmacologically active piperidine derivatives.
Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 3- and 5-positions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C, 8h | 3-Benzyl-4-benzylpyridin-2(1H)-one | 60–68% |
| Methyl iodide | NaH, THF, 0°C to RT, 6h | 3-Methyl-4-benzylpyridin-2(1H)-one | 55–62% |
Mechanistic studies suggest that the reaction proceeds via a Meisenheimer intermediate stabilized by the carbonyl group .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzyl group:
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
4-Benzylpyridin-2(1H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and fine chemicals due to its ability to undergo various chemical transformations.
Chemical Reactions
The compound can participate in several key chemical reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-oxides |
| Reduction | Lithium aluminum hydride (LiAlH4) | Amines |
| Substitution | Benzyl halides, potassium carbonate, dimethylformamide | Functionalized benzyl derivatives |
These reactions highlight the versatility of this compound as a precursor for synthesizing a range of derivatives with potential applications in various sectors.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial effectiveness of various compounds, this compound was tested against several pathogens. Results demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use as an antimicrobial agent .
Medicinal Applications
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of this compound. It has been suggested that the compound may mitigate neuronal damage through pathways involving endoplasmic reticulum stress inhibition and modulation of inflammatory responses via NF-kB signaling.
Case Study: Neuroprotection
A study focused on neurodegenerative models found that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis in neuronal cells. These findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Industrial Applications
Material Development
In industrial contexts, this compound is utilized in the development of specific materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications.
Comparison with Related Compounds
When compared to similar compounds such as 4-benzylpyridine and its isomers, this compound stands out due to its distinct substitution pattern, which imparts unique chemical and biological properties. This uniqueness can be leveraged for targeted drug design and development.
| Compound | Key Features |
|---|---|
| 4-Benzylpyridine | Lacks carbonyl group |
| 2-Benzylpyridin-4(1H)-one | Isomer with different benzyl attachment |
| 4-Benzylpyridin-3(1H)-one | Another isomer with varied biological activity |
Mechanism of Action
The mechanism of action of 4-benzylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are often mediated through pathways involving the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyl group in this compound increases LogP compared to simpler derivatives like 4-bromopyridin-2(1H)-one, enhancing membrane permeability .
- Solubility: Bromo-substituted pyridinones exhibit moderate-to-high aqueous solubility (0.29–22.7 mg/mL), while bulkier substituents (e.g., hexyl, benzyl) reduce solubility due to hydrophobic effects .
eIF4A3-Selective Derivatives
Pyridin-2(1H)-one derivatives with piperazine-carbonyl groups at position 5 (e.g., compounds in Table 4, ) show enhanced selectivity for eukaryotic initiation factor 4A3 (eIF4A3). The benzyl group in this compound may sterically hinder target binding compared to smaller substituents, but its aromaticity could promote π-π interactions in related targets .
SIRT1 Inhibitors
MHY2251, a 2,3-dihydroquinazolin-4(1H)-one derivative, shares a lactam core with pyridinones.
Kinase and Apoptosis Modulation
Derivatives like 4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one highlight the importance of sulfur-containing substituents for kinase binding. The absence of such groups in this compound may limit similar activity but could be optimized via functionalization .
NMR and Spectroscopic Comparisons
- 1H and 13C NMR: Pyridinone derivatives exhibit characteristic lactam carbonyl signals at δ ~160–170 ppm (13C) and aromatic proton resonances at δ ~6.5–8.0 ppm (1H). For example, streptochlorin (a bis-amide analog) shows distinct shifts due to electron-withdrawing groups, contrasting with the benzyl-substituted analog’s upfield shifts .
- Synthetic Accessibility : 4-Bromopyridin-2(1H)-one is synthesized via silver carbonate-mediated reactions (40 hrs, 20–50°C), whereas 4-benzyl derivatives may require milder conditions due to benzyl’s stability .
Biological Activity
4-Benzylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antiviral, antibacterial, and potential neuropharmacological effects, supported by various studies and findings.
Antiviral Activity
One of the most significant biological activities of this compound derivatives is their antiviral properties, particularly against HIV-1. Research indicates that certain derivatives exhibit potent inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme in the HIV replication cycle.
Key Findings:
- Inhibition Potency : Compounds derived from this compound showed IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells, with compound 27 being particularly effective in inhibiting recombinant HIV-1 RT activity .
- Mechanism of Action : The antiviral mechanism involves direct interaction with the viral particles, significantly decreasing their infectivity upon exposure to these compounds .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Research Insights:
- Antifungal Properties : Some metabolites containing the this compound structure were found to exhibit weak antifungal activity against Candida species and Aspergillus strains .
- Synthesis of Analogues : New derivatives synthesized from this compound have shown promising antibacterial effects, indicating a broader spectrum of activity that warrants further investigation .
Neuropharmacological Effects
Recent studies have highlighted the potential of this compound as a GPR52 agonist, which may have implications for treating neuropsychiatric disorders.
Findings on GPR52 Agonism:
- GPR52 Activation : Compounds based on the this compound scaffold have been identified as potent GPR52 agonists, with EC50 values around 30 nM. This suggests a potential role in modulating signaling pathways relevant to neuropsychiatric conditions .
- Behavioral Studies : In animal models, certain derivatives exhibited antipsychotic-like activity by dose-dependently inhibiting behaviors associated with hyperlocomotion induced by methamphetamine .
Summary of Biological Activities
The table below summarizes the biological activities and key findings related to this compound:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound derivatives:
- Case Study on HIV Inhibition : A study demonstrated that compound 27 not only inhibited HIV replication but also reduced viral infectivity significantly after treatment.
- Neuropharmacological Evaluation : In behavioral assays, compounds derived from this compound showed promise in reducing hyperlocomotion in mice, suggesting potential for developing antipsychotic medications.
Q & A
What are the common synthetic routes for 4-benzylpyridin-2(1H)-one, and how do reaction conditions influence product yield and purity?
Basic
The synthesis of this compound derivatives typically involves [3+3] annulation reactions or cyclocondensation strategies. For example, carbene-catalyzed annulation using aldehydes and enones under basic conditions can yield dihydropyridin-2-ones with high regioselectivity . Reaction parameters such as catalyst type (e.g., N-heterocyclic carbenes), solvent polarity, and temperature significantly affect yield and purity. Ethanol or DMF is often used as a solvent, with reflux conditions (80–100°C) favoring cyclization .
Advanced
Optimizing substituent compatibility is critical. Trifluoromethyl groups, for instance, require careful selection of fluorinated reagents and inert atmospheres to avoid side reactions. For example, trifluoroacetic anhydride (TFAA) can enhance electrophilicity in trifluoromethyl-substituted derivatives, but excess reagent may lead to decomposition . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is essential to isolate high-purity crystals, as demonstrated in yields ranging from 19% to 67% depending on substituents .
How can spectroscopic data resolve structural ambiguities in this compound derivatives?
Basic
1H NMR and 13C NMR are primary tools for structural confirmation. Key signals include the downfield shift of the lactam proton (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). For example, in 6-(5-chloro-8-hydroxynaphthalen-2-yl) derivatives, the hydroxyl proton appears as a broad singlet at δ 9.8 ppm . HRMS (APCI/ESI) validates molecular weight, with deviations <2 ppm indicating high purity .
Advanced
Contradictions in NMR assignments (e.g., overlapping signals in diastereomers) can be resolved via 2D techniques (HSQC, HMBC). For trifluoromethyl derivatives, 19F NMR provides clarity on electronic environments, with distinct peaks for -CF3 groups (δ -60 to -70 ppm) . IR spectroscopy confirms lactam carbonyl stretches (1650–1700 cm⁻¹) and hydrogen bonding in hydroxylated analogs .
What experimental designs are recommended for evaluating the biological activity of this compound derivatives?
Basic
Standard assays include antimicrobial screening via broth microdilution (MIC determination) and cytotoxicity testing using MTT assays . For example, cold NH₄OH solutions can stabilize reactive intermediates during bioactivity testing .
Advanced
In vivo models (e.g., Sprague–Dawley rats) are used for acute toxicity (LD50) and analgesic activity studies. Thermal plate tests (55°C) assess analgesic efficacy, with data analyzed via GraphPad Prism for dose-response curves . For kinase inhibition (e.g., SIRT1), enzyme-linked immunosorbent assays (ELISAs) with IC50 calculations are critical, as seen in MHY2251 analog studies .
How can researchers address contradictions in reported synthetic yields or spectral data?
Advanced
Contradictions often arise from divergent reaction conditions or impurities. For example, glycine-catalyzed syntheses in ethanol may yield higher purity (m.p. 180–185°C) compared to solvent-free methods, which risk side-product formation . Reproducibility checks under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are essential. Cross-validation using multiple spectroscopic techniques (e.g., NMR, HRMS, X-ray crystallography) resolves structural discrepancies, as applied in single-crystal X-ray studies of pyrimidin-2-one derivatives .
What strategies improve regioselectivity in the synthesis of substituted this compound analogs?
Advanced
Electron-withdrawing groups (e.g., -CF3, -Cl) enhance electrophilicity at the C4 position, directing annulation. For example, heptafluoropropyl substituents increase reaction rates in [3+3] annulations due to strong inductive effects . Steric hindrance from bulky benzyl groups can be mitigated using polar aprotic solvents (e.g., DMF), which stabilize transition states . Computational modeling (not explicitly cited but inferred) may predict regiochemical outcomes by analyzing frontier molecular orbitals.
What are the critical considerations for scaling up this compound synthesis for preclinical studies?
Advanced
Scale-up requires optimizing solvent volume (e.g., ethanol for recrystallization) and minimizing hazardous by-products. For instance, concentrated HCl in DMF effectively quenches reactions but requires neutralization before waste disposal . Batch reactors with temperature control (±2°C) ensure consistent yields, as demonstrated in gram-scale syntheses of dihydropyridazinones .
How should researchers handle data privacy and ethical compliance in pharmacological studies?
Advanced
Ethical guidelines mandate de-identification of patient-derived data and adherence to protocols like GDPR. Open-data initiatives must balance transparency with anonymization, employing techniques such as k-anonymity for datasets . Institutional review boards (IRBs) should approve animal studies, ensuring humane endpoints (e.g., euthanasia at 15% weight loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
